molecular formula C17H22O2 B1248613 Gymnasterkoreayne B

Gymnasterkoreayne B

Cat. No. B1248613
M. Wt: 258.35 g/mol
InChI Key: HEYJULODWUSFKN-VVNQDVNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnasterkoreayne B is a natural product found in Aster koraiensis with data available.

Scientific Research Applications

Cytotoxic Properties

Gymnasterkoreayne B, derived from Gymnaster koraiensis, has shown significant cytotoxic properties. This compound has been found to exhibit cytotoxicity against L1210 tumor cells, suggesting potential applications in cancer research and treatment (Hyun-Ju Jung et al., 2002).

Hepatoprotective Effects

Research indicates that Gymnasterkoreayne B (GKB) possesses hepatoprotective effects. In studies, GKB was found to protect against oxidative stress-induced cytotoxicity by inducing the expression of cellular defense enzymes. This includes the induction of mRNA expression and enzyme activity of NAD(P)H:quinone oxidoreductase (NQO1) and increased expression of various cellular defense genes, suggesting its potential in protecting liver cells from damage (Saet Byoul Lee et al., 2010).

Induction of Apoptosis in Cancer Cells

Gymnasterkoreayne B has been found to induce apoptosis in cancer cells, particularly in HCT116 cancer cells. The mechanism of its antiproliferative activity was investigated, showing that GKB treatment resulted in reactive oxygen species (ROS) accumulation, leading to the activation of both intrinsic and extrinsic apoptotic pathways. This research points to GKB's potential role in cancer therapy, through its ability to trigger cell death in cancerous cells (D. Song et al., 2014).

properties

Product Name

Gymnasterkoreayne B

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(5S,6Z)-1-(3-methyloxiran-2-yl)tetradeca-6,13-dien-1,3-diyn-5-ol

InChI

InChI=1S/C17H22O2/c1-3-4-5-6-7-8-9-12-16(18)13-10-11-14-17-15(2)19-17/h3,9,12,15-18H,1,4-8H2,2H3/b12-9-/t15?,16-,17?/m0/s1

InChI Key

HEYJULODWUSFKN-VVNQDVNCSA-N

Isomeric SMILES

CC1C(O1)C#CC#C[C@H](/C=C\CCCCCC=C)O

Canonical SMILES

CC1C(O1)C#CC#CC(C=CCCCCCC=C)O

synonyms

GKB compound
gymnasterkoreayne B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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